Piperidin-2-ylmethylpiperidine-1-carboxylate
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Overview
Description
Piperidin-2-ylmethylpiperidine-1-carboxylate is a compound that belongs to the piperidine family, which is a class of organic compounds containing a six-membered ring with one nitrogen atom. Piperidine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-2-ylmethylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert piperidinones back to piperidines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents like phenylsilane. Reaction conditions often involve the use of catalysts such as iron complexes and controlled temperatures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Piperidin-2-ylmethylpiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of piperidin-2-ylmethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can perform several biological processes, such as the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and modulation of protein expression levels . These actions contribute to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to piperidin-2-ylmethylpiperidine-1-carboxylate include:
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine derivative with anti-inflammatory and anticancer activities.
Berberine: A piperidine alkaloid with antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its specific chemical structure and the diverse range of reactions it can undergo. Its ability to form various substituted piperidines and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Biological Activity
Piperidin-2-ylmethylpiperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound is a piperidine derivative characterized by a piperidine ring structure with a carboxylate group. The synthesis of this compound typically involves the reaction of piperidine derivatives with carboxylic acids or their derivatives under controlled conditions. The specific synthetic pathways may vary, but they generally aim to enhance the compound's solubility and bioavailability.
Pharmacological Spectrum
Research indicates that piperidine derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:
- Anti-inflammatory effects : The compound shows potential in inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
- Neuroprotective properties : Some studies suggest that it may protect neuronal cells from degeneration, making it a candidate for treating neurodegenerative disorders.
- Antimicrobial and antiviral activities : Preliminary data indicate efficacy against certain bacterial and viral strains.
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in inflammation and cellular signaling pathways, including kinases and proteases .
- Modulation of Neurotransmitter Uptake : It affects neurotransmitter systems, potentially enhancing synaptic transmission and providing neuroprotective effects .
- Membrane Stabilization : Piperidine derivatives can stabilize cellular membranes, which may contribute to their protective effects against cellular damage .
Data Table: Biological Activity Spectrum
Case Studies
Several case studies highlight the potential applications of this compound:
- Neurodegenerative Disease Model :
- Inflammatory Response Assessment :
- Antimicrobial Activity Evaluation :
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
piperidin-2-ylmethyl piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c15-12(14-8-4-1-5-9-14)16-10-11-6-2-3-7-13-11/h11,13H,1-10H2 |
InChI Key |
NLCZXEHGQNMZJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)OCC2CCCCN2 |
Origin of Product |
United States |
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